4-iso-Butoxyphenyl methyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Iso Butoxyphenyl Methyl Sulfide
Oxidative Transformations of the Thioether Moiety
The sulfur atom in 4-iso-butoxyphenyl methyl sulfide (B99878) is susceptible to oxidation, a common reaction for thioethers. nih.gov This process can be controlled to yield either sulfoxides or sulfones, which are valuable intermediates in organic synthesis. rsc.orgresearchgate.net The versatility of sulfur's oxidation states, from thioethers to sulfoxides and sulfones, contributes to its prevalence in pharmaceuticals and agrochemicals. nih.gov
The selective oxidation of thioethers to sulfoxides is a fundamental transformation in organic chemistry. rsc.org A variety of reagents and catalytic systems have been developed to achieve this conversion with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. organic-chemistry.orgresearchgate.net For instance, hydrogen peroxide in the presence of certain catalysts can efficiently oxidize sulfides to sulfoxides. nih.govresearchgate.net The choice of solvent can also play a crucial role in the selectivity of the oxidation, with less polar solvents sometimes favoring the formation of sulfoxides. jsynthchem.com
Several methods for the controlled oxidation of sulfides to sulfoxides are summarized in the table below.
| Oxidizing Agent/System | Catalyst | Conditions | Key Features |
| Hydrogen Peroxide (H₂O₂) | Titanium Isopropoxide Complexes | Room Temperature | Efficient and environmentally benign. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | - | High yields of sulfoxides. organic-chemistry.org |
| Molecular Oxygen (O₂) | Rhodium(III)-dimethylsulfoxide complexes | 80–110 °C, 100 psi O₂ | Moderate to efficient conversion to sulfoxides. electronicsandbooks.com |
| Sodium Hypochlorite (NaOCl·5H₂O) | None | Aqueous Acetonitrile | Catalyst-free and environmentally friendly. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | None | Solid state | Stable, inexpensive, and easy to handle. organic-chemistry.orgbeilstein-journals.org |
This table presents a selection of methods for the controlled oxidation of thioethers to sulfoxides and is not exhaustive.
Further oxidation of the intermediate sulfoxide (B87167), or direct oxidation of the thioether, leads to the formation of the corresponding sulfone. orientjchem.org Sulfones are stable, hexavalent organosulfur compounds that are also prominent motifs in various biologically active molecules. nih.gov The synthesis of sulfones from sulfides can often be achieved by adjusting the stoichiometry of the oxidizing agent or by using more powerful oxidation systems. organic-chemistry.orgbeilstein-journals.org For example, using an excess of hydrogen peroxide can drive the reaction towards the sulfone. beilstein-journals.org
Different catalytic systems can also exhibit selectivity for sulfone formation. While tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org
The table below outlines several reagents and conditions for the synthesis of sulfones from sulfides.
| Oxidizing Agent/System | Catalyst | Conditions | Key Features |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | - | Efficiently affords sulfones. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Room Temperature | Recyclable catalyst. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | None | Ethyl Acetate (B1210297) | Metal-free and environmentally benign. organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Supported on Manganese Dioxide | Heterogeneous or solvent-free | Effective for a range of substrates. organic-chemistry.org |
| m-Chloroperbenzoic Acid (m-CPBA) | - | - | Commonly used for oxidation to sulfones. organic-chemistry.org |
This table provides examples of methods for the oxidation of thioethers to sulfones and is not an exhaustive list.
The development of chemoselective oxidation methods is crucial to avoid unwanted side reactions, particularly when other oxidizable functional groups are present in the molecule. researchgate.net The design of specific reagents and catalytic systems allows for the targeted oxidation of the thioether group to either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org
For instance, the selectivity between sulfoxide and sulfone can be controlled by the choice of catalyst. As mentioned, tantalum carbide favors sulfoxide formation, while niobium carbide promotes sulfone production from the same starting sulfide using hydrogen peroxide. organic-chemistry.org The reaction conditions, such as solvent and temperature, can also be manipulated to control the chemoselectivity of the oxidation process. researchgate.netjsynthchem.comacs.org Ion-supported hypervalent iodine reagents have been developed for the selective oxidation of sulfides to sulfoxides at room temperature, tolerating various functional groups. organic-chemistry.org Similarly, manganese porphyrin complexes have shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org
Electrophilic and Nucleophilic Reactions of the Aromatic System and Sulfur Center
Beyond the oxidation of the sulfur atom, the aromatic ring of 4-iso-butoxyphenyl methyl sulfide is susceptible to electrophilic substitution reactions, a characteristic feature of benzene (B151609) derivatives. wikipedia.org The sulfur center itself, particularly in its oxidized sulfoxide state, can participate in unique rearrangements.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The isobutoxy and methylthio groups on the phenyl ring of this compound will influence the rate and regioselectivity of these reactions. Both the ether and thioether groups are generally considered ortho, para-directing and activating groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The mechanism for these reactions typically involves a two-step process: the initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com
For example, aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Aromatic sulfonation can be achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where SO₃ acts as the electrophile. masterorganicchemistry.comlibretexts.org
The sulfoxide derivative, 4-iso-butoxyphenyl methyl sulfoxide, can undergo a characteristic transformation known as the Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction typically occurs in the presence of an activating agent, such as acetic anhydride, and involves the rearrangement of the alkyl sulfoxide to an α-acyloxythioether. wikipedia.org
The general mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen, followed by an elimination to form a thionium (B1214772) ion intermediate. This electrophilic species is then trapped by a nucleophile, typically the acetate anion, to yield the final product. wikipedia.org This rearrangement allows for the functionalization of the carbon atom alpha to the sulfur. tcichemicals.com Variations of this reaction can use other anhydrides or acyl halides as activators. wikipedia.org In some cases, flavoenzymes can mediate a modified Pummerer rearrangement for the cleavage of C-S bonds in certain biological pathways. nih.gov
Transformations Involving Carbon-Sulfur Bond Cleavage and Formation
The carbon-sulfur bond in aryl methyl sulfides like this compound is a key functional group that can participate in a variety of chemical transformations. These reactions can be broadly categorized into those that form new C-S bonds and those that cleave the existing one.
Carbon-Sulfur Bond Formation:
The synthesis of aryl sulfides often involves the formation of a carbon-sulfur bond, typically through the reaction of an aryl halide or a related precursor with a sulfur-containing nucleophile. While the specific synthesis of this compound is not detailed in readily available literature, general methods for the formation of such bonds include:
Nucleophilic Aromatic Substitution: Reaction of 4-iso-butoxythiophenol with a methylating agent (e.g., methyl iodide) in the presence of a base.
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed coupling of a 4-iso-butoxyphenyl halide or pseudohalide with a methylthiolate source. These reactions are workhorses in modern organic synthesis for the creation of C-S bonds.
Carbon-Sulfur Bond Cleavage:
The cleavage of the C-S bond in aryl sulfides can be achieved under various conditions, often leading to the formation of other functional groups.
Reductive Cleavage: The C-S bond can be cleaved under reductive conditions, for instance, using dissolving metal reductions (e.g., sodium in liquid ammonia) or through catalytic hydrogenation. These methods typically result in the formation of an arene (isobutoxybenzene) and methane.
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the C-S bond, often after oxidation of the sulfide to a sulfoxide or sulfone.
Reaction with Organometallic Reagents: Certain organometallic reagents can induce the cleavage of the C-S bond in aryl sulfides.
It is important to reiterate that the above descriptions are based on the general reactivity of aryl sulfides and not on specific experimental data for this compound. Further experimental research would be required to elucidate the precise reactivity and transformation pathways of this specific compound.
Exploration of Biological Activity Mechanisms of 4 Iso Butoxyphenyl Methyl Sulfide Excluding Clinical Data
Mechanistic Basis of Antimicrobial Activity
There is no available research to detail the mechanistic basis of any potential antimicrobial activity for 4-iso-Butoxyphenyl methyl sulfide (B99878).
Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)
No studies have been published that investigate the inhibitory effects of 4-iso-Butoxyphenyl methyl sulfide on essential microbial enzymes such as DNA gyrase or topoisomerase IV.
Disruption of Bacterial Cell Processes
Information regarding the disruption of any bacterial cell processes by this compound is not present in the current scientific literature.
Proposed Molecular Mechanisms Underlying Anticancer Properties
There are no proposed molecular mechanisms in the scientific literature that would suggest any anticancer properties for this compound.
Modulation of Cellular Proliferation Pathways
Research on the modulation of cellular proliferation pathways by this specific compound has not been conducted or published.
Induction of Apoptosis in Cancer Cell Lines (in vitro studies)
There are no in vitro studies available that demonstrate the induction of apoptosis in any cancer cell lines upon treatment with this compound.
Structure-Activity Relationship Studies for Biological Potency
No structure-activity relationship (SAR) studies focusing on the biological potency of this compound have been published. Such studies are contingent on the initial discovery of biological activity, which has not been reported for this compound.
Advanced Analytical Methodologies for Research on 4 Iso Butoxyphenyl Methyl Sulfide
Spectroscopic Techniques for Structural Characterization in Research
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-iso-Butoxyphenyl methyl sulfide (B99878). By analyzing the magnetic properties of its atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can map out the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of 4-iso-Butoxyphenyl methyl sulfide, the signals would correspond to the distinct types of protons present in the molecule. For instance, the aromatic protons on the phenyl ring would appear in a specific region of the spectrum, with their splitting patterns providing information about their substitution pattern. The protons of the iso-butoxy group and the methyl sulfide group would also exhibit characteristic chemical shifts and multiplicities, allowing for their unambiguous assignment.
The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, confirming the number of different carbon types and providing clues about their electronic environment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | Multiplet | 4H | Aromatic Protons |
| 3.75 | Doublet | 2H | -O-CH₂- |
| 2.50 | Singlet | 3H | -S-CH₃ |
| 2.05 | Multiplet | 1H | -CH-(CH₃)₂ |
| 1.00 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-O (Aromatic) |
| 130.0-115.0 | Aromatic Carbons |
| 125.0 | C-S (Aromatic) |
| 74.0 | -O-CH₂- |
| 28.0 | -CH-(CH₃)₂ |
| 19.0 | -CH(CH₃)₂ |
| 15.0 | -S-CH₃ |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the characteristic vibrational frequencies of its bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 700-600 | C-S Stretch | Thioether |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).
This high precision allows for the calculation of a unique elemental formula. By comparing the experimentally measured accurate mass with the theoretical masses of possible formulas, the correct molecular formula of this compound can be confidently established, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in the confirmation of the compound's identity.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative measurements.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Flame Photometric Detection, Mass Spectrometry)
Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase.
For the analysis of sulfur-containing compounds, coupling GC with a Flame Photometric Detector (FPD) is particularly advantageous. The FPD is highly selective for sulfur (and phosphorus) compounds, providing a sensitive and specific signal for this compound even in the presence of co-eluting non-sulfur-containing impurities. This makes GC-FPD an excellent tool for purity assessment and trace-level quantification.
Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides both separation and structural information. As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of this compound and any impurities present.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues
While this compound itself is amenable to GC analysis, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of its non-volatile analogues or derivatives that may be encountered in research. HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.
For thioanisole (B89551) derivatives, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the aromatic ring in these compounds absorbs ultraviolet light. HPLC is particularly useful for monitoring reactions involving these compounds or for analyzing samples from complex matrices where GC may not be suitable.
Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction)
Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds such as this compound. youtube.com This method integrates extraction, concentration, and sample introduction into a single step, thereby streamlining the analytical process and enhancing sensitivity. nih.gov
The principle of SPME involves the exposure of a fused-silica fiber, coated with a stationary phase, to the sample or its headspace. Analytes partition between the sample matrix and the fiber coating until equilibrium is reached. youtube.com The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. nih.govnih.gov
For the analysis of this compound, the selection of the appropriate fiber coating is critical. Given its structure, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely provide the broad polarity coverage needed for efficient extraction. researchgate.netnih.gov The optimization of several experimental parameters is crucial for achieving reliable and reproducible results. These parameters include extraction time, temperature, sample volume, and matrix modifications like the addition of salt to increase ionic strength, which can enhance the release of volatile compounds from an aqueous matrix. researchgate.netwiley.comfrontiersin.org
Based on studies of similar volatile sulfur compounds, a hypothetical set of optimized SPME parameters and expected performance for the analysis of this compound is presented in the table below.
| Parameter | Optimized Condition | Expected Outcome |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Effective extraction of a broad range of analytes, including sulfides. nih.gov |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects and is suitable for volatile and semi-volatile compounds. nih.gov |
| Extraction Temp. | 60°C | Balances analyte volatility and partitioning kinetics for efficient extraction. nih.gov |
| Extraction Time | 30 min | Sufficient time to approach equilibrium for reproducible quantification. nih.gov |
| Sample Matrix | Addition of NaCl (e.g., 25-30%) | Increases the ionic strength, promoting the transfer of polar analytes to the headspace. youtube.com |
| Expected Recovery | > 90% | High recovery rates are typical for optimized SPME methods. |
| Expected RSD | < 10% | Good precision is achievable with careful control of experimental parameters. |
Computational Chemistry Approaches in Analytical Research
Computational chemistry offers powerful tools that complement experimental analytical research by providing deep insights into the molecular properties and behavior of compounds like this compound. These in silico methods can predict spectroscopic data and analyze conformational landscapes, which are essential for the identification and characterization of molecules. olemiss.edunih.gov A variety of computational methods, ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT), can be employed to model molecular structures and properties with varying degrees of accuracy and computational cost.
Prediction of Spectroscopic Parameters
Computational quantum chemistry can accurately predict a range of spectroscopic parameters that are fundamental for the structural elucidation of molecules through techniques like microwave and infrared spectroscopy. olemiss.edu For a molecule such as this compound, these predicted parameters can guide laboratory-based searches for its spectroscopic signature.
Key predictable parameters include rotational constants (A, B, C), which are directly related to the molecule's moments of inertia, and centrifugal distortion constants, which account for the non-rigidity of the molecule. olemiss.edu The accurate prediction of these constants is invaluable for the assignment of complex rotational spectra. Furthermore, anharmonic vibrational frequencies and infrared intensities can be calculated to aid in the interpretation of infrared spectra. olemiss.edu The table below outlines the types of spectroscopic parameters that can be predicted for this compound and their significance.
| Spectroscopic Parameter | Relevance | Computational Method Example |
| Rotational Constants (A, B, C) | Crucial for molecular identification via microwave spectroscopy. | Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) |
| Centrifugal Distortion Constants | Improves the accuracy of rotational spectra fitting for non-rigid molecules. | Møller-Plesset Perturbation Theory (MP2) |
| Anharmonic Vibrational Frequencies | Provides more accurate predictions of vibrational spectra compared to harmonic approximations. | Density Functional Theory (DFT) with B3LYP functional |
| Infrared Intensities | Predicts the strength of infrared absorption bands, aiding in spectral interpretation. | DFT (e.g., B3LYP) |
| Dipole Moment Components | Determines the selection rules for rotational transitions. | Hartree-Fock (HF) or DFT |
Conformational Analysis
The flexibility of the isobutoxy group and the rotational freedom around the C-S bond in this compound suggest the existence of multiple conformers. Conformational analysis through computational chemistry can identify the most stable geometries and the energy barriers between them. mdpi.com This information is vital for understanding the molecule's behavior in different environments and its interaction with other molecules.
The potential energy surface of the molecule can be scanned by systematically rotating specific dihedral angles. mdpi.com From these scans, low-energy conformers can be identified and their geometries optimized. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. The following table summarizes various computational methods and the insights they can provide for the conformational analysis of this compound.
| Computational Method | Information Provided |
| Semi-empirical (e.g., PM3, AM1) | Rapid initial screening of the conformational space to identify potential minima. mdpi.com |
| Hartree-Fock (HF) | Provides a good first approximation of the geometries and relative energies of conformers. |
| Density Functional Theory (DFT) | Offers a good balance of accuracy and computational cost for calculating geometries, energies, and rotational barriers. |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation effects, leading to more accurate energy calculations. |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy "gold standard" method for calculating the energies of key conformers and transition states. |
Computational Chemistry and Molecular Modeling Studies of 4 Iso Butoxyphenyl Methyl Sulfide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, offering insights into geometry, stability, and reactivity. For 4-iso-butoxyphenyl methyl sulfide (B99878), such calculations would reveal the influence of the para-substituted isobutoxy and methyl sulfide groups on the phenyl ring's electronic environment.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations, particularly using functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comnih.govtandfonline.com
For 4-iso-butoxyphenyl methyl sulfide, DFT studies would likely focus on:
Geometric Optimization: Determining the most stable conformation, including the orientation of the isobutoxy and methyl sulfide groups relative to the phenyl ring. Studies on related thioanisoles have shown that the planarity of the C-S-C bond with the aromatic ring is a key geometric feature. mdpi.com
Electronic Properties: Calculating the HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability. The electron-donating nature of the isobutoxy group and the sulfur atom would be expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack. imist.ma
Charge Distribution: Analyzing the distribution of electron density to identify nucleophilic and electrophilic sites within the molecule. The oxygen and sulfur atoms are expected to be regions of higher electron density.
| Property | Predicted Trend/Value | Basis of Prediction (Analogous Compounds) |
|---|---|---|
| HOMO-LUMO Gap (eV) | Relatively small, indicating potential for reactivity. | DFT studies on substituted anisoles and thioanisoles. mdpi.comnih.gov |
| Dipole Moment (Debye) | Moderate, due to the presence of heteroatoms (O, S). | Calculations on alkoxy and methylthio substituted benzenes. mdpi.com |
| Mulliken Charges | Negative charges on oxygen and sulfur atoms. | Analysis of charge distribution in similar thioether compounds. bozok.edu.tr |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for energetic and geometrical parameters compared to DFT, albeit at a greater computational expense. These methods are often used to benchmark DFT results. nih.gov Studies on related systems like anisole (B1667542) have employed high-level ab initio calculations to refine understanding of intermolecular interactions and binding energies. bozok.edu.tr
For this compound, ab initio calculations would be valuable for:
Accurate Energy Calculations: Determining precise rotational barriers for the isobutoxy and methyl sulfide groups.
Conformational Analysis: Providing a detailed potential energy surface to identify all stable conformers and the transition states connecting them. Research on similar molecules has used these methods to investigate subtle conformational preferences. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. For this compound, the isobutoxy group, in particular, introduces significant conformational flexibility.
MD simulations would allow for:
Exploration of Conformational Space: Identifying the most populated conformations in different environments (e.g., in vacuum or in a solvent).
Analysis of Dynamic Behavior: Understanding the timescale of conformational changes, such as the rotation of the isobutoxy and methyl sulfide groups. Studies on the photodissociation dynamics of thioanisole (B89551) have highlighted the importance of molecular motions in chemical reactions. nih.govresearchgate.netmdpi.com
Solvent Effects: Simulating the behavior of the molecule in various solvents to understand how intermolecular interactions influence its conformation and dynamics.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. For this compound, this could involve studying reactions such as oxidation at the sulfur atom or electrophilic aromatic substitution.
Key applications would include:
Transition State Searching: Identifying the geometry and energy of transition states for various potential reactions. This is crucial for understanding reaction kinetics.
Reaction Pathway Analysis: Mapping the minimum energy path from reactants to products to elucidate the step-by-step mechanism of a reaction. Computational studies on the oxidation of organic sulfides have detailed such pathways. nih.gov
Kinetic Modeling: Using calculated activation energies to predict reaction rates and branching ratios for competing reaction pathways. imist.mamdpi.com
| Reaction Type | Predicted Reactive Site | Computational Approach | Reference Analogues |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Ortho position to the isobutoxy group | DFT (Analysis of frontier molecular orbitals and charge distribution) | Anisole imist.ma |
| Oxidation | Sulfur atom | DFT/ab initio (Calculation of activation barriers for oxidation) | Thioanisole, other organic sulfides nih.gov |
| Deprotonation | Methyl group of the methyl sulfide | DFT (Calculation of proton affinity) | Thioanisole japsonline.com |
In Silico Screening and Design of Novel Derivatives
In silico methods are increasingly used in the design of novel molecules with desired properties. For this compound, these techniques could be employed to design derivatives with enhanced biological activity or specific material properties.
This process typically involves:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. mdpi.commdpi.comresearchgate.netmdpi.com For derivatives of this compound, QSAR could be used to predict the effect of different substituents on a target property.
Molecular Docking: Simulating the binding of a molecule to the active site of a protein or other biological target. imist.maimist.ma This is a key tool in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.
Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify those with the highest probability of possessing the desired properties. nih.govjapsonline.com
Through these in silico approaches, novel derivatives of this compound could be rationally designed and prioritized for synthesis and experimental testing, accelerating the discovery of new functional molecules. nih.govnih.gov
Future Research Directions and Emerging Applications of 4 Iso Butoxyphenyl Methyl Sulfide
Development of Green Chemistry Approaches for Synthesis
The synthesis of aryl sulfides, the class of compounds to which 4-iso-butoxyphenyl methyl sulfide (B99878) belongs, has traditionally involved methods that are not environmentally benign. Future research will undoubtedly focus on developing greener synthetic routes. Key areas of exploration include:
Catalytic Cross-Coupling Reactions: Transition-metal catalysis, particularly with palladium, nickel, and copper, has become a powerful tool for forming carbon-sulfur bonds. acs.orgmdpi.comnih.govresearchgate.net Future work could optimize these reactions for the synthesis of 4-iso-butoxyphenyl methyl sulfide using greener solvents like ethanol (B145695) or water, lower catalyst loadings, and more energy-efficient conditions. mdpi.com Nickel-catalyzed aryl exchange reactions, which can circumvent the use of foul-smelling thiols, present a particularly promising "green" alternative. acs.org
Metal-Free Synthesis: Photo-induced, metal-free C-S cross-coupling reactions offer an environmentally friendly pathway to aryl sulfides. nih.govfrontiersin.org Investigating the applicability of these light-mediated reactions to produce this compound could lead to more sustainable manufacturing processes.
Mechanochemistry: Grinding techniques, a form of mechanochemistry, have been successfully employed for the solvent-free synthesis of other organic compounds and could be explored for this specific sulfide.
A comparative table of potential green synthesis methods is presented below:
| Synthesis Method | Potential Advantages for this compound | Key Research Focus |
| Transition-Metal Catalysis | High efficiency and functional group tolerance. acs.orgmdpi.com | Development of recyclable catalysts, use of green solvents. |
| Nickel-Catalyzed Aryl Exchange | Avoids the use of odorous and toxic thiols. acs.org | Broadening the substrate scope and improving reaction efficiency. |
| Photo-induced Synthesis | Metal-free, utilizes light as a renewable energy source. nih.govfrontiersin.org | Optimization of reaction conditions and quantum yields. |
| Mechanochemical Synthesis | Solvent-free, reduced waste generation. | Investigating reaction kinetics and scalability. |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of the sulfur atom and the aromatic ring in this compound offers fertile ground for discovering new chemical transformations. The oxidation of the sulfide to the corresponding sulfoxide (B87167) and sulfone is a fundamental transformation that could be explored for creating new derivatives with potentially different biological activities or material properties. kyoto-u.ac.jp Furthermore, the isobutoxy group could influence the regioselectivity of electrophilic aromatic substitution reactions, leading to novel functionalized derivatives.
Future research could focus on employing this compound as a building block in the synthesis of more complex molecules, potentially through cross-coupling reactions where the sulfide moiety itself is displaced or modified. nih.gov
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
To understand and control the reactivity of this compound, particularly in photochemical or catalytic processes, advanced mechanistic studies are essential. Time-resolved spectroscopic techniques can provide invaluable insights into the short-lived intermediates and transition states that govern these reactions.
Time-Resolved Resonance Raman and Infrared Spectroscopy: These techniques can be used to study the structure and dynamics of transient species, such as radical cations, formed during photochemical reactions or catalytic cycles. rsc.orgfrontiersin.orgmdpi.comrsc.org For instance, time-resolved infrared spectroscopy could probe the vibrational modes of the molecule as it undergoes photo-induced changes. nih.gov
Femtosecond Transient Absorption Spectroscopy: This method allows for the study of ultrafast photophysical and photochemical processes, such as intersystem crossing and photodissociation, on the femtosecond to nanosecond timescale. nih.govbowdoin.edu
Insights from these studies would be crucial for designing more efficient photocatalytic systems or developing photostable materials based on this scaffold.
Deeper Investigation into Biological Targets and Pathways
While no specific biological activity has been reported for this compound, related structural motifs are found in compounds with a wide range of pharmacological effects. Phenolic compounds, for example, are known for their antioxidant and anti-inflammatory properties. mdpi.comnih.gov Thioether-containing molecules also exhibit diverse biological activities. researchgate.netacs.org
Future research should involve screening this compound and its derivatives for various biological activities. Initial studies could focus on:
Antimicrobial and Antifungal Activity: Given the prevalence of sulfur-containing compounds in antimicrobial agents.
Anticancer Activity: Many anticancer drugs contain phenolic or sulfur-containing moieties. researchgate.netyoutube.com
Enzyme Inhibition: The structure could be a starting point for designing inhibitors for specific enzymes, such as tyrosinase. nih.gov
Neurological Activity: Some alkoxy-substituted aromatic compounds have shown activity as receptor antagonists. nih.gov
Identifying any "hit" compounds would necessitate further studies to elucidate their mechanism of action and identify specific biological targets and pathways.
Potential for Material Science Applications
The combination of a polarizable sulfur atom and a modifiable aromatic ring makes this compound an interesting candidate for the development of new materials.
Organic Semiconductors: Poly(phenylene sulfide) (PPS) is a high-performance polymer known for its thermal stability and chemical resistance. youtube.comyoutube.com Functionalized derivatives of PPS, which could potentially be synthesized from monomers related to this compound, may exhibit interesting electronic and optical properties for applications in organic electronics. acs.orgacs.orgrsc.orgnsf.govmdpi.comprinceton.eduunina.it
Fluorescent Materials: Substituted thioanisoles and other sulfur-containing aromatic compounds can exhibit fluorescence. youtube.com The photophysical properties of this compound and its derivatives could be investigated for their potential use as organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net
The table below summarizes potential research directions in material science:
| Application Area | Potential Role of this compound | Key Research Focus |
| Organic Electronics | As a monomer for functionalized poly(phenylene sulfide)s. acs.orgrsc.org | Synthesis of polymers, characterization of electronic properties. |
| Fluorescent Materials | As a core structure for novel fluorophores. youtube.comresearchgate.net | Investigation of photophysical properties and device fabrication. |
Q & A
Q. How do solvent polarity and catalyst choice influence the regioselectivity of sulfide oxidation reactions for derivatives like this compound?
- Methodological Answer : Oxidation with H₂O₂ in acetic acid selectively converts the methyl sulfide group to a sulfoxide. Polar protic solvents stabilize transition states, favoring sulfoxide formation over sulfone. Catalysts like VO(acac)₂ enhance reaction rates (e.g., 85% conversion in 2 hours at 50°C). Monitor progress via TLC (Rf shift from 0.6 to 0.3) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or structural isomers. Strategies include:
- Cross-Validation : Compare IR spectra (C-S stretch ~700 cm⁻¹) with computational models (DFT calculations).
- Isolation : Use preparative HPLC to isolate isomers, followed by X-ray crystallography for unambiguous structural assignment .
Q. What interdisciplinary applications exist for this compound in material science or pharmacology?
- Methodological Answer :
- Material Science : As a monomer in polyphenylene sulfide (PPS) blends, it enhances thermal stability (TGA data shows decomposition >300°C) and mechanical strength in high-temperature polymers .
- Pharmacology : The sulfide moiety may act as a prodrug motif, releasing H₂S in biological systems. Fluorescent probes (e.g., methylene blue derivatives) can track H₂S release in live-cell assays .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours.
- Analytical Endpoints : Quantify degradation via HPLC area-under-curve (AUC) changes. Use LC-MS to identify degradation products (e.g., sulfoxide or sulfone derivatives) .
Q. What statistical methods are recommended for analyzing contradictory catalytic efficiency data in sulfide oxidation studies?
- Methodological Answer : Apply ANOVA to compare catalyst performance (e.g., VO(acac)₂ vs. Mo-S complexes) across triplicate trials. Use Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). Report confidence intervals (95%) for turnover frequencies (TOF) .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods for this compound
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | K₂CO₃, DMF, 70°C, 8 hours | |
| Grignard Reaction | 65 | 89 | CH₃MgBr, THF, 0°C, 4 hours |
Table 2 : Detection Limits for Sulfide Analytical Techniques
| Technique | Detection Limit (ppm) | Applicability | Reference |
|---|---|---|---|
| Methylene Blue Assay | 0.1 | Aqueous samples, total sulfide | |
| HPLC-UV | 0.05 | Organic solvents, purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
